N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N'-cyclopropyl-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-5-1-4-9-7(12)8(13)10-6-2-3-6/h6,11H,1-5H2,(H,9,12)(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQZWEYAVVJBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the reaction of cyclopropylamine with 3-hydroxypropylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-CYCLOPROPYL-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Limitations of the Provided Evidence
Key gaps include:
- Structural context : The target compound is an ethanediamide derivative with cyclopropyl and hydroxypropyl substituents, whereas the referenced compound (3-chloro-N-phenyl-phthalimide) is a phthalimide with chloro and phenyl groups. These structural differences preclude direct comparisons.
- Physicochemical properties : Critical parameters such as solubility, stability, or reactivity for the target compound are absent.
General Framework for Comparative Analysis (Hypothetical)
If data were available, a comparison might focus on:
Table 1: Structural Comparison with Similar Diamides
Key Comparison Metrics
Synthetic Complexity : Cyclopropyl and hydroxypropyl groups may introduce steric hindrance compared to simpler substituents (e.g., ethyl or phenyl).
Hydrophilicity : The 3-hydroxypropyl group could enhance water solubility relative to aryl or chloro-substituted analogs.
Reactivity : The cyclopropyl ring’s strain might increase susceptibility to ring-opening reactions, unlike stable phenyl groups in phthalimides.
Recommendations for Further Research
To address the query comprehensively, the following steps are necessary:
Access specialized databases : Search SciFinder, Reaxys, or PubMed for peer-reviewed studies on the target compound.
Review patent literature : Explore chemical patents (e.g., USPTO, Espacenet) for synthetic routes or applications.
Comparative computational studies : Use molecular modeling to predict properties (e.g., logP, binding affinity) against analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
